

Application of 2D NMR for the Structural Elucidation of Terazosin Impurities

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Compound of Interest

Compound Name: *Terazosin dimer impurity
dihydrochloride*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terazosin is an alpha-1-adrenergic blocker widely used in the treatment of hypertension and benign prostatic hyperplasia. As with any active pharmaceutical ingredient (API), the synthesis of Terazosin can result in the formation of various process-related and degradation impurities. The identification, quantification, and control of these impurities are critical to ensure the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is a powerful and indispensable tool for the unambiguous structural elucidation of these impurities.^[1] This document provides detailed application notes and protocols for the use of 2D NMR techniques in the structural characterization of Terazosin impurities.

Common Terazosin Impurities

Several impurities in Terazosin have been identified, arising from the manufacturing process or degradation. Understanding the structures of these impurities is the first step in controlling them. Some common impurities include:

- Terazosin Impurity C / Terazosin Related Compound A: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Terazosin Impurity E: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.

The structural elucidation of these and other novel impurities often requires a combination of 1D and 2D NMR experiments.

Data Presentation: NMR Data for Terazosin Impurities

The following tables provide a template for the presentation of ^1H and ^{13}C NMR data for Terazosin impurities, populated with representative data for structurally similar compounds. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data for a Representative Terazosin Impurity (e.g., a substituted quinazoline derivative)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.65	s	-	1H	Ar-H (Quinazoline H-6)
7.24	s	-	1H	Ar-H (Quinazoline H-3)
3.90	s	-	3H	OCH_3
3.84	s	-	3H	OCH_3
3.80 - 3.70	m	-	4H	Piperazine-H
2.50 - 2.40	m	-	4H	Piperazine-H
8.70, 8.81	br s	-	2H	NH_2

Note: Data is representative and based on analysis of structurally similar compounds like Doxazosin.[9] Actual chemical shifts may vary depending on the specific impurity and solvent used.

Table 2: ^{13}C NMR Data for a Representative Terazosin Impurity (e.g., a substituted quinazoline derivative)

Chemical Shift (δ , ppm)	Assignment
161.5	C=N (Quinazoline C-2)
158.8	C-NH ₂ (Quinazoline C-4)
154.7	C-O (Quinazoline C-7)
149.1	C-O (Quinazoline C-6a)
145.4	C-N (Quinazoline C-8a)
105.6	Ar-CH (Quinazoline C-5)
104.2	Ar-CH (Quinazoline C-8)
103.3	Ar-C (Quinazoline C-4a)
56.3	OCH ₃
55.9	OCH ₃
53.2	Piperazine-CH ₂
44.0	Piperazine-CH ₂

Note: Data is representative and based on analysis of structurally similar compounds like Doxazosin.[9] Actual chemical shifts may vary depending on the specific impurity and solvent used.

Experimental Protocols

A systematic approach involving several 1D and 2D NMR experiments is crucial for the complete structural elucidation of impurities.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the isolated impurity or a sample enriched with the impurity.[\[1\]](#)
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include deuterated chloroform (CDCl_3), dimethyl sulfoxide (DMSO-d_6), or methanol (CD_3OD). The choice of solvent is critical for optimal spectral resolution.[\[1\]](#)
- **Dissolution:** Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Transfer the solution to a standard 5 mm NMR tube.

1D NMR Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer (400 MHz or higher) for enhanced sensitivity and spectral dispersion.
- **^1H NMR Experiment:**
 - Tune and match the probe for the ^1H frequency.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire a standard single-pulse ^1H NMR spectrum. A sufficient number of scans (e.g., 16, 32, or more) should be acquired to achieve an adequate signal-to-noise ratio.[\[1\]](#)
- **^{13}C NMR Experiment:**
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.[\[1\]](#)

2D NMR Data Acquisition and Processing

The following 2D NMR experiments are essential for establishing the connectivity and spatial relationships within the impurity molecule.

The COSY experiment identifies proton-proton (^1H - ^1H) spin-spin couplings, revealing which protons are adjacent to each other through bonds.[\[10\]](#)

- Pulse Sequence: Standard COSY or DQF-COSY (for cleaner spectra).[\[10\]](#)
- Acquisition Parameters:
 - Spectral width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).
 - Number of increments (t_1): 256-512.
 - Number of scans per increment: 2-8.
 - Relaxation delay: 1-2 seconds.
- Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

The HSQC experiment correlates directly bonded proton and carbon atoms (^1H - ^{13}C one-bond correlations).[\[11\]](#) An edited HSQC can distinguish between CH, CH₂, and CH₃ groups.

- Pulse Sequence: Standard HSQC with gradient selection.
- Acquisition Parameters:
 - ^1H spectral width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).
 - ^{13}C spectral width: Cover the entire carbon chemical shift range (e.g., 0-160 ppm).
 - Number of increments (t_1): 128-256.
 - Number of scans per increment: 4-16.
 - Relaxation delay: 1.5-2 seconds.

- Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.

The HMBC experiment reveals long-range correlations between protons and carbons (^1H - ^{13}C two- and three-bond correlations), which is crucial for connecting different molecular fragments. [\[10\]](#)[\[11\]](#)

- Pulse Sequence: Standard HMBC with gradient selection.
- Acquisition Parameters:
 - ^1H spectral width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).
 - ^{13}C spectral width: Cover the entire carbon chemical shift range (e.g., 0-160 ppm).
 - Number of increments (t_1): 256-512.
 - Number of scans per increment: 8-32.
 - Relaxation delay: 1.5-2 seconds.
 - Long-range coupling constant optimization: Typically optimized for a J-coupling of 7-10 Hz. [\[12\]](#)
- Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.

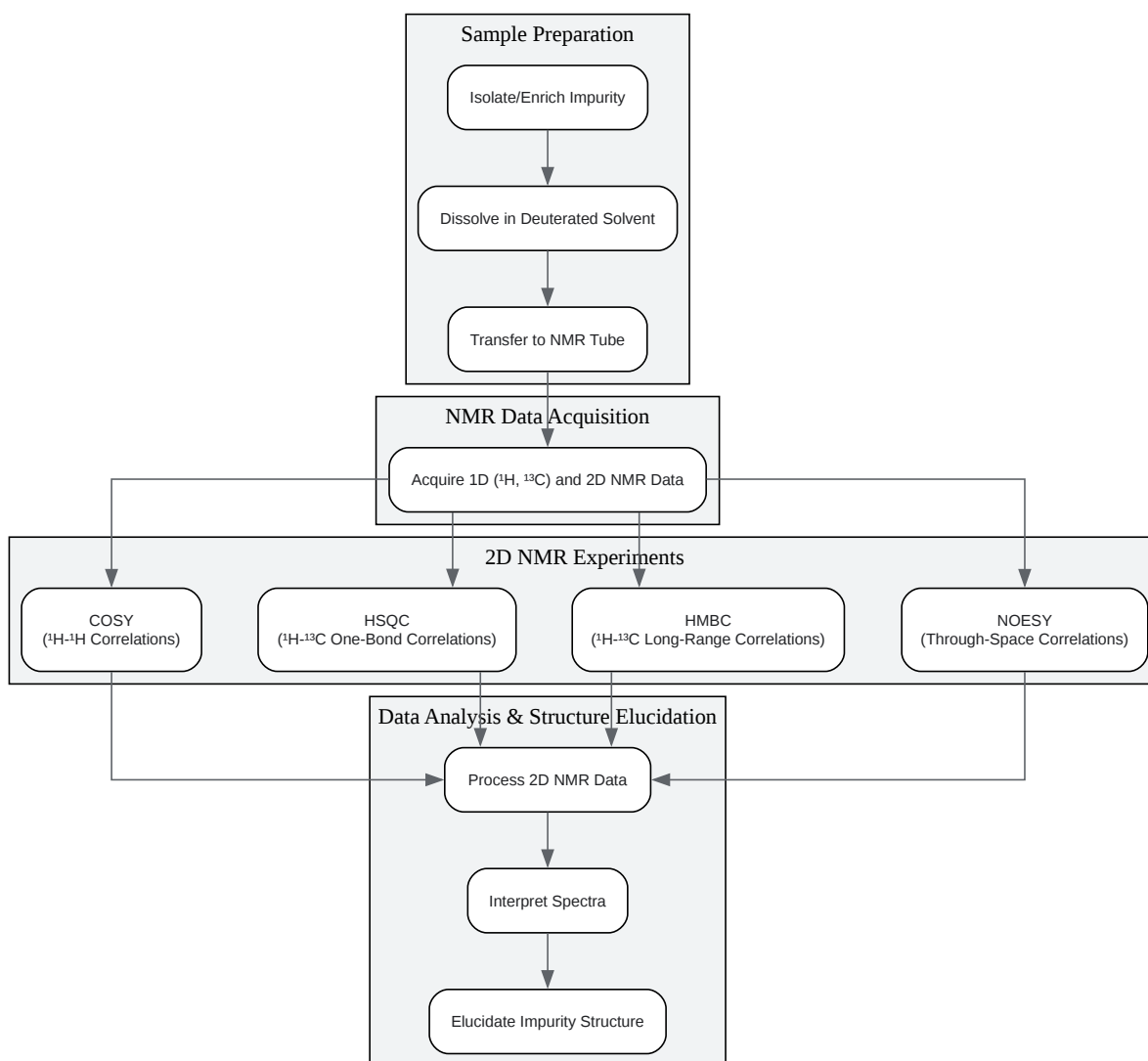
The NOESY experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

- Pulse Sequence: Standard NOESY with gradient selection.
- Acquisition Parameters:
 - Spectral width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).
 - Number of increments (t_1): 256-512.

- Number of scans per increment: 4-16.
- Relaxation delay: 1-2 seconds.
- Mixing time: 500-800 ms (can be varied).
- Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.

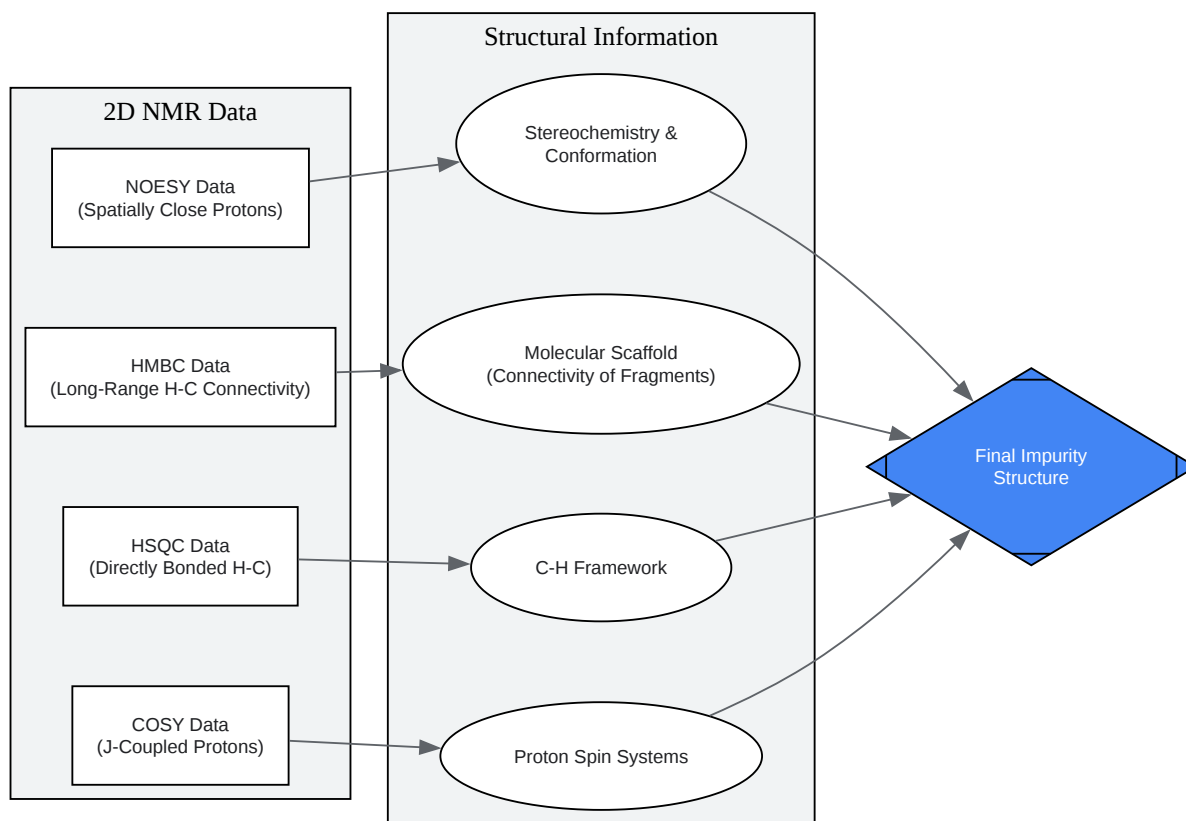
Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the structural elucidation of Terazosin impurities using 2D NMR.



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Caption: Experimental workflow for Terazosin impurity analysis using 2D NMR.



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Caption: Logical relationships in 2D NMR data interpretation for structural elucidation.

Conclusion

The application of 2D NMR spectroscopy is a highly effective and often essential strategy for the definitive structural elucidation of Terazosin impurities. A systematic approach, combining various 1D and 2D NMR experiments, provides a wealth of information regarding the covalent framework and stereochemistry of unknown compounds. The detailed protocols and data presentation guidelines provided in this document serve as a valuable resource for

researchers, scientists, and drug development professionals involved in ensuring the quality and safety of pharmaceutical products.

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